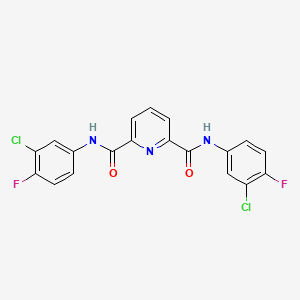
N,N'-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide
Vue d'ensemble
Description
N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide: is a synthetic organic compound characterized by the presence of two 3-chloro-4-fluorophenyl groups attached to a pyridine ring through amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,6-pyridinedicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the phenyl rings.
Oxidation and Reduction Reactions: The amide groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted derivatives of the original compound.
- Oxidized or reduced forms of the compound.
- Coupled products with extended carbon chains or aromatic systems.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and amide groups can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be harnessed to develop new materials with desired characteristics.
Comparaison Avec Des Composés Similaires
N,N’-bis(4-chlorophenyl)thiourea: Similar structure but with thiourea instead of pyridinedicarboxamide.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Shares the 3-chloro-4-fluorophenyl group but has a different core structure.
Uniqueness:
- The presence of both 3-chloro and 4-fluoro substituents on the phenyl rings provides unique electronic properties.
- The pyridine ring and amide linkages contribute to the compound’s stability and reactivity.
This detailed article provides a comprehensive overview of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-N,6-N-bis(3-chloro-4-fluorophenyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F2N3O2/c20-12-8-10(4-6-14(12)22)24-18(27)16-2-1-3-17(26-16)19(28)25-11-5-7-15(23)13(21)9-11/h1-9H,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYEHJJVPHYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B3622385.png)
![4-nitrobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3622398.png)
![N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3622406.png)
![2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B3622411.png)
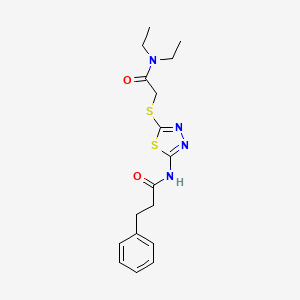
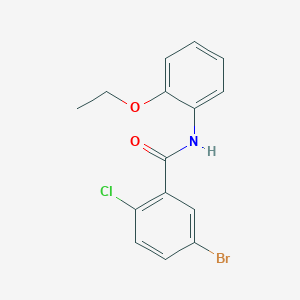
![2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B3622432.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3622447.png)
![Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate](/img/structure/B3622453.png)
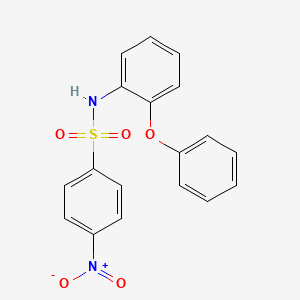
![2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B3622467.png)
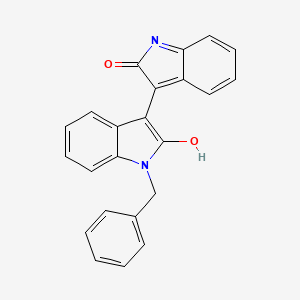
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B3622490.png)

